molecular formula C14H12F3NO6S B3262041 (2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate CAS No. 351002-11-4

(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate

Cat. No. B3262041
Key on ui cas rn: 351002-11-4
M. Wt: 379.31 g/mol
InChI Key: PQTXIVHYFSFWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785457B2

Procedure details

Trifluoro-methanesulfonic acid 2-hydroxy-3-(3-morpholin-4-yl-3-oxo-propionyl)-phenyl ester [D] (1.06 g, 2.7 mmol) in dichloromethane (30 ml) was treated with trifluoromethanesulphonic anhydride and stirred over night at room temperature. The reaction mixture was then concentrated, re-dissolved in methanol and stirred for a further 2 hours. The solution was diluted with water and basified to pH8. It was then extracted three times with dichloromethane. The extracts were combined, washed with brine, dried with magnesium sulphate and evaporated to give the crude product as a brown oil. Trituration with ether gave trifluoro-methanesulfonic acid 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl ester [E] as a brown solid. Yield 210 mg, 20%.
Name
Trifluoro-methanesulfonic acid 2-hydroxy-3-(3-morpholin-4-yl-3-oxo-propionyl)-phenyl ester
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([C:8](=[O:18])[CH2:9][C:10]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[O:11])=[CH:6][CH:5]=[CH:4][C:3]=1[O:19][S:20]([C:23]([F:26])([F:25])[F:24])(=[O:22])=[O:21].FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.CCOCC>ClCCl>[N:12]1([C:10]2[O:11][C:2]3[C:7]([C:8](=[O:18])[CH:9]=2)=[CH:6][CH:5]=[CH:4][C:3]=3[O:19][S:20]([C:23]([F:26])([F:24])[F:25])(=[O:21])=[O:22])[CH2:13][CH2:14][O:15][CH2:16][CH2:17]1

Inputs

Step One
Name
Trifluoro-methanesulfonic acid 2-hydroxy-3-(3-morpholin-4-yl-3-oxo-propionyl)-phenyl ester
Quantity
1.06 g
Type
reactant
Smiles
OC1=C(C=CC=C1C(CC(=O)N1CCOCC1)=O)OS(=O)(=O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in methanol
STIRRING
Type
STIRRING
Details
stirred for a further 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The solution was diluted with water and basified to pH8
EXTRACTION
Type
EXTRACTION
Details
It was then extracted three times with dichloromethane
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product as a brown oil

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C=1OC2=C(C=CC=C2C(C1)=O)OS(=O)(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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